2',3'-O-イソプロピリデン-5-フルオロウリジン

概要

説明

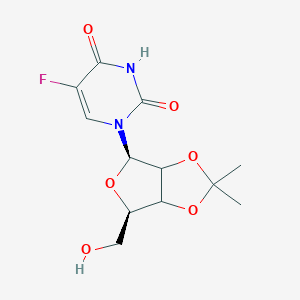

2’,3’-O-Isopropylidene-5-fluorouridine is a chemical compound known for its applications in biochemical research. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are protected by an isopropylidene group, and the hydrogen at the 5 position is replaced by a fluorine atom. This modification enhances its stability and alters its biological activity, making it a valuable tool in various scientific studies .

科学的研究の応用

2’,3’-O-Isopropylidene-5-fluorouridine is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor in the synthesis of other fluorinated nucleosides.

Biology: It is used in studies involving nucleic acid metabolism and enzyme interactions.

Industry: It is used in the production of labeled compounds for tracing and imaging studies

作用機序

Target of Action

The primary target of 2’,3’-O-Isopropylidene-5-fluorouridine is the immune response, specifically the primary antibody response towards sheep red blood cells (SRBC) .

Mode of Action

2’,3’-O-Isopropylidene-5-fluorouridine acts as a suppressant, inhibiting the primary antibody response to SRBC

Biochemical Pathways

The biochemical pathways affected by 2’,3’-O-Isopropylidene-5-fluorouridine are related to the immune response. By suppressing the primary antibody response to SRBC, the compound may influence the pathways involved in antibody production and immune cell activation

Pharmacokinetics

The compound is known to be soluble in acetone, dmf, dmso, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 2’,3’-O-Isopropylidene-5-fluorouridine’s action is the suppression of the primary antibody response to SRBC

Action Environment

It’s known that the compound is stable at -20° c , suggesting that temperature could play a role in its stability. Other factors such as pH, presence of other compounds, and specific biological environments could also potentially influence its action and efficacy.

生化学分析

Biochemical Properties

In biochemical reactions, 2’,3’-O-Isopropylidene-5-fluorouridine plays a significant role as a suppressant to primary antibody response toward sheep red blood cells

Cellular Effects

It is known to suppress the primary antibody response toward sheep red blood cells , which suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to suppress the primary antibody response toward sheep red blood cells

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidene-5-fluorouridine typically involves the protection of uridine’s hydroxyl groups followed by fluorination. One common method includes:

Protection Step: Uridine is reacted with acetone in the presence of an acid catalyst to form the isopropylidene derivative.

Fluorination Step: The protected uridine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5 position.

Industrial Production Methods: Industrial production of 2’,3’-O-Isopropylidene-5-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

化学反応の分析

Types of Reactions: 2’,3’-O-Isopropylidene-5-fluorouridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can convert it back to uridine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed:

Oxidation: 5-fluorouracil derivatives.

Reduction: 5-fluorouridine.

Substitution: Various substituted uridine derivatives depending on the nucleophile used.

類似化合物との比較

5-Fluorouridine: Lacks the isopropylidene protection, making it less stable.

2’,3’-O-Isopropylidene-uridine: Lacks the fluorine atom, resulting in different biological activity.

5-Fluoro-2’-deoxyuridine: Similar fluorination but lacks the isopropylidene protection

Uniqueness: 2’,3’-O-Isopropylidene-5-fluorouridine’s unique combination of isopropylidene protection and fluorination provides enhanced stability and distinct biological activity, making it a valuable compound in various research applications .

生物活性

2',3'-O-Isopropylidene-5-fluorouridine (IP-5-FU) is a modified nucleoside that has garnered interest in pharmaceutical chemistry due to its potential biological activities, particularly in the context of antiviral and immunomodulatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₃F₁N₂O₅

Molecular Weight: 270.23 g/mol

Solubility: Soluble in solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.

The primary biological activity of 2',3'-O-Isopropylidene-5-fluorouridine involves its role as an immune response modulator. It primarily targets the primary antibody response towards sheep red blood cells (SRBC), acting as a suppressant:

- Mode of Action: The compound inhibits the primary antibody response, potentially affecting the pathways involved in antibody production and immune cell activation.

- Biochemical Pathways: By modulating the immune response, IP-5-FU may influence various signaling pathways related to immune activation and regulation .

Antiviral Activity

Research indicates that 2',3'-O-Isopropylidene-5-fluorouridine exhibits significant antiviral properties:

- HIV Replication Inhibition: Studies have demonstrated that certain derivatives of 5-substituted uridine nucleosides, including IP-5-FU, effectively suppress HIV replication. These derivatives were tested in vitro using human T-cell lines, showing enhanced efficacy compared to traditional antiviral agents like Azidothymidine (AZT) without toxic effects on host cells .

- Mechanism of Antiviral Action: The antiviral activity is attributed to the compound's structural similarity to naturally occurring nucleosides, allowing it to interfere with viral RNA synthesis and replication processes .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of IP-5-FU against various cell lines:

- Non-Toxic Concentrations: The compound was found to be non-toxic at effective concentrations for antiviral activity, indicating a favorable safety profile for potential therapeutic applications .

- Cellular Effects: It primarily exerts its effects through modulation of immune responses rather than direct cytotoxicity against host cells .

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of 2',3'-O-Isopropylidene-5-fluorouridine:

特性

CAS番号 |

2797-17-3 |

|---|---|

分子式 |

C12H15FN2O6 |

分子量 |

302.26 g/mol |

IUPAC名 |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |

InChIキー |

LHTMLCXJMYPWGR-FDDDBJFASA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

異性体SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CO)C |

正規SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

同義語 |

5-Fluoro-2’,3’-O-(1-methylethylidene)uridine; 5-Fluoro-2’,3’-O-isopropylideneuridine; _x000B_5-Fluoro-2’,3’-isopropylideneuridine_x000B_ |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorouridine in pharmaceutical chemistry?

A1: 2',3'-O-Isopropylidene-5-fluorouridine is not a pharmaceutical compound itself but serves as a crucial starting material in the synthesis of 5'-deoxy-5-fluorouridine [, , ]. This modified nucleoside exhibits biological activity and is of interest for potential applications in medicine.

Q2: What is the key transformation involving 2',3'-O-Isopropylidene-5-fluorouridine in the synthesis of 5'-deoxy-5-fluorouridine?

A2: The synthesis involves several key steps, starting with the conversion of 2',3'-O-Isopropylidene-5-fluorouridine into its corresponding 5'-O-sulfonyl derivative by reacting it with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups) []. This derivative then undergoes a nucleophilic substitution reaction with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine [, ]. Subsequent hydrolysis removes the isopropylidene protecting group, and finally, the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine [, , ].

Q3: Are there any studies on the stability of 2',3'-O-Isopropylidene-5-fluorouridine?

A3: While the provided research papers focus on the synthetic process, one study investigates the thermal properties of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine, an intermediate in the synthesis []. This information could be relevant for optimizing reaction conditions and understanding potential degradation pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。